molecular formula C9H11F2NO B3040582 b-Amino-3,4-difluorobenzenepropanol CAS No. 218450-18-1

b-Amino-3,4-difluorobenzenepropanol

Cat. No. B3040582
CAS RN: 218450-18-1
M. Wt: 187.19 g/mol
InChI Key: YUNLBHHBYROMLM-UHFFFAOYSA-N
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Description

B-Amino-3,4-difluorobenzenepropanol is a chemical compound with the CAS Number: 218450-18-1. Its molecular weight is 187.19 and its IUPAC name is 2-amino-3-(3,4-difluorophenyl)-1-propanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.19 .

Scientific Research Applications

  • Synthesis of Amides and Formylation of Amines

    A study by Lanigan, Starkov, and Sheppard (2013) highlights the use of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines. This method is efficient for amidation of N-protected amino acids with low levels of racemization and can also be used for the formylation of a range of amines (Lanigan, Starkov, & Sheppard, 2013).

  • Discovery of Amino Acid Derivatives

    Guo et al. (2015) discovered new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata. These compounds are unique as they contain 4-hydroxybenzyl units linked via a thioether bond to amino acids derived from cysteine and homocysteine (Guo et al., 2015).

  • Regioselective Acyloxylation in Organic Synthesis

    Fu et al. (2021) discuss an efficient method for B(3,4)-H activation and acyloxylation of o-carboranes, utilizing amino acid and phosphoric acid ligands. This process demonstrates the functionalization of complex drug molecules (Fu et al., 2021).

  • Synthesis and Evaluation of Heterocyclic Compounds for Antitumor Activity

    Shams et al. (2010) explored the synthesis of various heterocyclic derivatives from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. These compounds showed high inhibitory effects in in vitro antiproliferative activity screening (Shams, Mohareb, Helal, & Mahmoud, 2010).

  • Development of Radical Scavenging Amino Acid Analogues

    Kumar, Gnanendra, and Naik (2009) developed amino acid analogues of 5H-dibenz[b,f]azepine with significant radical scavenging activity. These analogues demonstrate potential for therapeutic applications as antioxidants (Kumar, Gnanendra, & Naik, 2009).

Safety and Hazards

The safety data sheet (SDS) for b-Amino-3,4-difluorobenzenepropanol can be found online . It’s important to handle this compound with care, following all safety precautions mentioned in the SDS.

properties

IUPAC Name

2-amino-3-(3,4-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNLBHHBYROMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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